molecular formula C11H14O2 B13631912 1-(4-Hydroxyphenyl)-3-methylbutan-1-one CAS No. 34887-83-7

1-(4-Hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13631912
CAS No.: 34887-83-7
M. Wt: 178.23 g/mol
InChI Key: YFUVTWCBNMKSRV-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-methylbutan-1-one, also known as 4'-Hydroxybutyrophenone, is an organic compound with the molecular formula C 10 H 12 O 2 and a molecular weight of 164.20 g/mol . Its structure features a hydroxyl group attached to a phenyl ring, which is in turn bonded to a butanone chain with a methyl substituent . As a member of the alkyl-phenylketones family, this compound serves as a potential building block or intermediate in organic synthesis and materials science research. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can identify the compound by its CAS Registry Number, 1009-11-6, and various synonyms including p-Hydroxybutyrophenone and 1-(4-Hydroxyphenyl)-1-butanone .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34887-83-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H14O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

YFUVTWCBNMKSRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Emerging Research Interest and Scientific Significance

The scientific significance of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one is currently emerging, driven largely by the extensive research into its analogs. The well-documented properties of Raspberry Ketone as a potent fragrance compound and its investigation for various biological activities have spurred interest in synthesizing and characterizing related structures. Researchers are often motivated to explore how modifications to the aliphatic chain, such as changing the ketone position or adding alkyl substituents, affect a molecule's properties. The study of such analogs is crucial for understanding structure-activity relationships, which can lead to the development of new flavoring agents, fragrances, or molecules with potential applications in medicinal chemistry.

Chemical Synthesis and Rational Design of Derivatives

Established Synthetic Strategies for the Core Structure

The construction of the 1-(4-hydroxyphenyl)-3-methylbutan-1-one core relies on fundamental organic reactions, including alkylation, condensation, and ketone formation methodologies. The introduction and potential modification of the crucial phenolic hydroxyl group are also key considerations in these synthetic pathways.

Another potential route involves the alkylation of a suitable phenolic precursor. For example, the reaction of p-methoxyphenylmagnesium bromide with 3-methylbutanal, followed by oxidation of the resulting secondary alcohol, would furnish the corresponding methoxy-protected ketone. Subsequent demethylation would then yield this compound.

Friedel-Crafts acylation is a primary and widely utilized method for the synthesis of aryl ketones, including the target compound. depaul.eduyoutube.com This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). depaul.edu For the synthesis of this compound, the direct acylation of phenol (B47542) with 3-methylbutanoyl chloride presents a challenge due to the reactivity of the hydroxyl group, which can lead to O-acylation (ester formation) as a competing reaction.

To circumvent this, a common strategy is to use a protected phenol, such as anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is an ortho-, para-director, and due to steric hindrance from the methoxy group, the acylation reaction with 3-methylbutanoyl chloride in the presence of AlCl₃ predominantly yields the para-substituted product, 1-(4-methoxyphenyl)-3-methylbutan-1-one. youtube.com The reaction is typically carried out in a suitable solvent like dichloromethane. depaul.eduyoutube.com

An alternative to Friedel-Crafts acylation is the Houben-Hoesch reaction, which involves the reaction of a nitrile with an electron-rich aromatic compound, such as a phenol, in the presence of a Lewis acid and hydrogen chloride. tamu.edu This method can be particularly useful for the synthesis of hydroxyaryl ketones.

The Fries rearrangement offers another pathway to the target molecule. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. harvard.edu In this approach, phenyl isovalerate, synthesized from phenol and isovaleric acid or its acid chloride, can be subjected to a Fries rearrangement to yield a mixture of ortho- and para-isomers, from which the desired this compound can be isolated.

In many synthetic routes, the phenolic hydroxyl group is introduced in a protected form to prevent unwanted side reactions during the construction of the ketone moiety. The use of a methoxy group, as seen in the Friedel-Crafts acylation of anisole, is a common and effective strategy. youtube.com The final step in such a synthesis is the deprotection of the hydroxyl group. This demethylation can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like aluminum chloride. google.comgoogle.com

The phenolic group, once unmasked, can be further modified to generate a library of derivatives. Standard reactions such as etherification or esterification can be employed to explore the structure-activity relationships of analogues.

Development of Novel Synthetic Approaches

To enhance the efficiency and selectivity of the synthesis of this compound and its derivatives, novel synthetic approaches focusing on regioselectivity and stereoselectivity are continuously being developed.

The regioselectivity of the Friedel-Crafts acylation is a critical aspect of the synthesis. As mentioned, the acylation of anisole with 3-methylbutanoyl chloride is highly regioselective for the para-position due to the directing effect of the methoxy group. youtube.com This provides a reliable method for obtaining the desired 4-substituted regioisomer.

For direct acylation of phenol, achieving high para-selectivity can be more challenging. However, the use of protecting groups on the phenol can be employed to direct the acylation to the desired position. For example, by using a bulky protecting group on the hydroxyl function, the ortho-positions can be sterically hindered, thus favoring acylation at the para-position. Subsequent removal of the protecting group would then yield the 4-hydroxy derivative. core.ac.uknih.gov

Furthermore, catalyst-controlled regioselective functionalizations are an emerging area of interest. The use of specific catalysts can influence the position of electrophilic attack on the aromatic ring, potentially offering alternative routes to specific regioisomers. chemrxiv.org

The development of stereoselective methods is crucial when chiral derivatives of this compound are desired. While the parent compound is achiral, the introduction of substituents on the butanone chain can create stereocenters.

One approach to stereoselective synthesis is the asymmetric reduction of a suitable prochiral precursor. For instance, the corresponding α,β-unsaturated ketone, 1-(4-hydroxyphenyl)-3-methyl-2-buten-1-one, can be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-BINAP complex, to yield the chiral saturated ketone with high enantioselectivity. core.ac.ukmdpi.com

Another strategy involves the use of chiral catalysts in the key bond-forming steps. Asymmetric Friedel-Crafts reactions, although less common for acylation, are a field of active research. The development of chiral Lewis acids or organocatalysts could enable the direct enantioselective acylation of a phenolic precursor.

Finally, the use of chiral starting materials from the chiral pool can also be a viable strategy for the synthesis of optically active derivatives.

Green Chemistry Principles in Synthesis

The synthesis of this compound, commonly known as raspberry ketone, has been a focal point for the application of green chemistry principles to create more sustainable and environmentally benign processes. Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. In contrast, modern approaches prioritize the use of renewable feedstocks, enzymatic catalysis, and solvent-free reaction conditions to improve the ecological footprint of the production process.

One of the most promising green strategies is the use of biocatalytic methods. biorxiv.orgnih.gov Cell-free synthetic biochemistry platforms have been developed to produce raspberry ketone from L-tyrosine, a renewable amino acid. biorxiv.orgnih.gov This enzymatic cascade mimics the natural biosynthetic pathway and avoids the use of toxic catalysts and solvents. The process typically involves a series of purified enzymes that convert L-tyrosine to p-coumarate, which is then transformed into 4-(4-hydroxyphenyl)-buten-2-one (HBA). The final step is the reduction of HBA to raspberry ketone. biorxiv.org A key advantage of this cell-free system is the ability to optimize the pathway by fine-tuning enzyme concentrations and cofactors, leading to high conversion yields. nih.govresearchgate.net

Another green approach involves the use of solid acid catalysts in solvent-free conditions. For instance, the alkylation of acetoacetic ester with substituted benzylic alcohols using a commercial solid acid catalyst like Amberlyst-15 has been reported to produce flavoring ketones, including raspberry ketone, with high conversion and selectivity. researchgate.net This method is advantageous as the catalyst can be easily recovered and reused, minimizing waste. The reaction proceeds through an SN1-type mechanism to form an alkylated β-ketoester intermediate, which then undergoes decarboxylation under acidic conditions. researchgate.net

The following table summarizes some of the green synthesis approaches for this compound:

Green Chemistry ApproachStarting MaterialsKey FeaturesReference
Cell-Free BiocatalysisL-tyrosine, MalonateEnzymatic cascade, renewable feedstock, high conversion, avoids toxic catalysts. biorxiv.orgnih.gov
Solid Acid CatalysisAcetoacetic ester, Substituted benzylic alcoholsSolvent-free conditions, reusable catalyst (Amberlyst-15), high conversion and selectivity. researchgate.net
One-Pot Synthesis with Bifunctional Catalystp-Hydroxybenzaldehyde, Acetone (B3395972)Combines aldol (B89426) condensation and hydrogenation in one step, uses a reusable Pd/Zn-La catalyst. shokubai.org

Synthesis of Structural Analogs and Derivatives for Biological Evaluation

The rational design and synthesis of structural analogs of this compound are crucial for exploring its structure-activity relationships (SAR) and developing new compounds with potentially enhanced biological activities. Modifications are typically focused on the phenyl ring, the butanone chain, and the introduction of novel functional groups, including heterocyclic moieties.

Modifications to the phenyl ring of this compound can significantly influence its biological properties. The introduction of various substituents, such as halogens, alkyl groups, or additional hydroxyl groups, can alter the electronic and steric characteristics of the molecule, thereby affecting its interaction with biological targets.

A common strategy for synthesizing phenyl-ring-modified analogs is through the Friedel-Crafts acylation of substituted phenols. bartleby.comgoogle.comresearchgate.net This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. By starting with a phenol bearing the desired substituents, a wide array of derivatives can be prepared. For example, using a substituted phenol and 3-methylbutanoyl chloride in a Friedel-Crafts reaction would yield the corresponding substituted 1-(hydroxyphenyl)-3-methylbutan-1-one analog. The choice of catalyst and reaction conditions is critical to control the regioselectivity of the acylation, favoring substitution at the para position to the hydroxyl group. researchgate.net

Another approach involves the synthesis of chalcone (B49325) derivatives, which are precursors to many flavonoids and related compounds. (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones can be synthesized and subsequently reduced to provide analogs with varying substitution patterns on what was originally the B-ring of the chalcone. researchgate.net

The following table provides examples of synthetic strategies for modifying the phenyl ring:

Synthetic StrategyKey ReagentsDescriptionReference
Friedel-Crafts AcylationSubstituted phenol, 3-methylbutanoyl chloride, Lewis acid (e.g., AlCl3)Direct acylation of a substituted phenol to introduce the 3-methylbutanone side chain. bartleby.comresearchgate.net
Synthesis from Substituted BenzaldehydesSubstituted 4-hydroxybenzaldehyde (B117250), AcetoneAldol condensation followed by hydrogenation, starting with a pre-functionalized aromatic aldehyde. researchgate.netshokubai.org

Modifying the butanone chain of this compound allows for the investigation of how the length, branching, and functional groups of the side chain affect biological activity. Alterations can include changing the length of the alkyl chain, introducing unsaturation, or adding other functional groups such as hydroxyl or amino moieties.

A versatile method for altering the butanone chain is the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with various ketones, followed by catalytic hydrogenation. wikipedia.org By replacing acetone with other ketones (e.g., butan-2-one, pentan-3-one), a range of analogs with different alkyl substituents on the side chain can be synthesized. The initial condensation reaction forms an α,β-unsaturated ketone, which is then selectively reduced to the corresponding saturated ketone. wikipedia.org

Another synthetic route involves the alkylation of phenol with different α,β-unsaturated ketones or their precursors. google.com This approach allows for the introduction of varied side chains onto the phenol ring. For instance, reacting phenol with methyl vinyl ketone derivatives under acidic conditions can yield a variety of butanone-substituted phenols. google.com

The following table outlines some methods for altering the butanone chain:

Synthetic MethodKey ReactantsResulting ModificationReference
Claisen-Schmidt Condensation and Hydrogenation4-Hydroxybenzaldehyde, Various ketones (e.g., butan-2-one)Variation in the alkyl substituents on the side chain. wikipedia.org
Phenol AlkylationPhenol, Substituted methyl vinyl ketonesIntroduction of diverse butanone-like side chains. google.com

The incorporation of heterocyclic rings into the structure of this compound can lead to novel compounds with unique pharmacological profiles. Heterocycles can act as bioisosteres of the phenyl ring or introduce new hydrogen bonding sites and steric features that can enhance binding to biological targets.

One potential synthetic route to introduce a heterocyclic moiety involves using a hydroxy-substituted heterocycle as the starting material in a Friedel-Crafts acylation reaction with 3-methylbutanoyl chloride. This would attach the 3-methylbutanone side chain to the heterocyclic ring. The feasibility of this approach would depend on the reactivity and stability of the specific heterocyclic phenol used.

Alternatively, the synthesis can start from a heterocyclic aldehyde that undergoes a Claisen-Schmidt condensation with acetone, followed by hydrogenation, analogous to the synthesis of raspberry ketone itself. This would result in a compound where the 4-hydroxyphenyl group is replaced by a heterocyclic ring.

Furthermore, the phenolic hydroxyl group of this compound can serve as a handle for introducing heterocyclic systems. For example, it can be reacted with a halogenated heterocycle in a Williamson ether synthesis to link the two moieties via an ether bond. Another strategy involves multi-step syntheses where the phenol is first converted to an intermediate that can then be used to construct a heterocyclic ring. For instance, the synthesis of phthalocyanines peripherally substituted with 1-(4-hydroxyphenyl)propan-1-one has been reported, demonstrating the feasibility of attaching complex heterocyclic systems.

The following table presents plausible strategies for introducing heterocyclic moieties:

Synthetic ApproachKey Reagents/IntermediatesDescription
Friedel-Crafts Acylation of Heterocyclic PhenolsHydroxy-substituted heterocycle, 3-methylbutanoyl chlorideAcylation of a heterocyclic analog of phenol.
Condensation with Heterocyclic AldehydesHeterocyclic aldehyde, AcetoneFormation of a chalcone-like intermediate followed by reduction.
Williamson Ether SynthesisThis compound, Halogenated heterocycleLinking a heterocyclic ring through an ether bond.

Preclinical Biological Activities and Mechanistic Studies

Anti-inflammatory Activity Assessments4.2.1. In vitro Cellular Models (e.g., LPS-stimulated RAW 264.7 macrophages)No research data was found on the effects of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or other in vitro cellular models of inflammation.

Due to the absence of specific, scientifically validated data for this compound in these areas, it is not possible to construct the detailed and accurate scientific article as requested while adhering to the strict content requirements. To provide such an article would require primary research to be conducted on the compound.

Elucidation of Anti-inflammatory Pathways (e.g., NF-κB, MAPK signaling, iNOS, COX-2 inhibition)

Research on phenolic compounds structurally similar to this compound has shed light on their potential anti-inflammatory mechanisms. These compounds are often investigated for their ability to modulate key signaling pathways involved in the inflammatory response.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). uni.lu Studies on chalcones, which share the ketone--unsaturated-carbonyl-moiety, demonstrate significant inhibitory effects on NF-κB activation. For instance, Flavokawain A, a chalcone (B49325), was found to suppress the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by blocking the activation of NF-κB. nih.gov Similarly, 4-methoxyhonokiol, a neolignan, was shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB. uni.lu Another related compound, 4-hydroxynonenal (B163490) (HNE), also specifically inhibits the NF-κB/Rel system, preventing IκB phosphorylation and proteolysis, which in turn suppresses the expression of tumor necrosis factor (TNF). nih.gov

Mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, c-Jun NH2-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also pivotal in mediating inflammatory responses. uni.lu The anti-inflammatory activity of compounds like 4-methoxyhonokiol is linked to their ability to attenuate the phosphorylation of p38 MAPK and JNK. uni.lu Flavokawain A also demonstrated inhibition of JNK and p38 MAPK activation. nih.gov This dual inhibition of both NF-κB and MAPK pathways by related phenolic ketones suggests a multi-pronged approach to suppressing inflammation, leading to reduced production of inflammatory mediators like nitric oxide (NO) and prostaglandins. uni.lunih.gov

Anticancer and Antiproliferative Activity Studies

The anticancer potential of phenolic ketones has been a subject of considerable research, with studies focusing on their ability to induce cell death and inhibit proliferation in various cancer cell lines.

In vitro Cytotoxicity Against Human and Murine Cancer Cell Lines (e.g., breast, leukemia, glioblastoma, hepatocellular carcinoma, colon cancer)

Numerous studies have documented the cytotoxic effects of chalcones and other related phenolic structures against a wide array of human and murine cancer cell lines. The presence of a 4-hydroxyphenyl group is a common feature in many of these active compounds. For example, various synthetic chalcone derivatives have shown significant dose-dependent cytotoxic effects.

One study detailed the evaluation of chalcone analogues against human breast cancer (MCF-7), ovarian cancer (A2780), and prostate cancer (PC-3, LNCaP) cell lines, with some compounds reducing cell viability by 50-98% at concentrations of 50 and 100 µM. Another class of related compounds, 3-benzylidenechroman-4-ones, which are conformationally constrained analogues of chalcones, also exhibited potent cytotoxicity against human erythroleukemia (K562) and breast cancer (MDA-MB-231) cells. The data below summarizes the cytotoxic activity of representative chalcone-like compounds against various cancer cell lines.

Compound ClassCancer Cell LineEffectReference
Chalcone AnaloguesA2780 (Ovarian)Reduced viability by 70-90% at 50-100 µM
Chalcone AnaloguesMCF-7 (Breast)Reduced viability by 50-98% at 50-100 µM
Chalcone AnaloguesPC-3 (Prostate)Reduced viability by 50-98% at 50-100 µM
3-Benzylidenechroman-4-onesK562 (Leukemia)Potent cytotoxicity (IC50 ≤ 3.86 µg/ml for most active compound)
3-Benzylidenechroman-4-onesMDA-MB-231 (Breast)Potent cytotoxicity (IC50 ≤ 3.86 µg/ml for most active compound)
3-(4-hydroxyphenyl)indoline-2-oneERα positive cancer cellsQuantitative cell killing nih.gov

Mechanisms of Cell Cycle Arrest and Apoptosis Induction (e.g., mitochondrial apoptosis pathway, Bax/Bcl-2 modulation)

The primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. mdpi.com This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bcl-2-associated X protein (Bax). nih.govmdpi.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate; an increase in this ratio lowers the threshold for apoptosis. mdpi.comnih.gov

Studies on flavonoids and other phenolic compounds have shown that they can induce apoptosis by modulating this crucial balance. mdpi.com They often trigger the intrinsic or mitochondrial apoptosis pathway by up-regulating the expression of Bax and down-regulating Bcl-2. mdpi.com This shift leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, which execute the apoptotic program. youtube.com The tumor suppressor protein p53 also plays a role, as it can transcriptionally activate the Bax gene. mdpi.comnih.gov For instance, treatment of endometrial cancer cells with certain agents led to an up-regulation of pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2. mdpi.com Similarly, some flavonoids induce cell cycle arrest, often at the G2/M phase, which is another key strategy in cancer therapy. mdpi.com

Preclinical in vivo Antitumor Efficacy in Animal Models (if reported)

While in vitro studies provide valuable initial data, preclinical in vivo studies in animal models are essential to evaluate the potential therapeutic efficacy of a compound. Based on the available search results, no in vivo antitumor studies have been specifically reported for this compound. However, research on structurally related compounds provides proof-of-concept for this class of molecules. For example, a study using a chalcone derivative demonstrated significant tumor-repressing abilities in an Ehrlich ascites carcinoma (EAC) animal model. Another study showed that the combination of β-lapachone, a plant-derived product, with taxol had dramatic antitumor activity against xenografted human prostate cancer in mice. nih.gov A compound referred to as P4N was shown to inhibit tumor growth and suppress lung metastasis formation in mice with CT26 tumor cells. nih.gov These findings suggest that phenolic ketones, as a class, have the potential for in vivo antitumor efficacy, warranting future investigation of specific compounds like this compound.

Antimicrobial Activity Evaluations

The rise of antibiotic resistance has spurred the search for new antimicrobial agents from both natural and synthetic sources. Phenolic compounds, including those with a 4-hydroxyphenyl moiety, have long been recognized for their antimicrobial properties.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

The antibacterial activity of phenolic compounds is often attributed to the presence of the hydroxyl (-OH) group on the aromatic ring, which can disrupt bacterial cell membranes. mdpi.com Research on various chalcones and flavonoids has demonstrated efficacy against a range of bacteria.

Studies have shown that certain chalcones exhibit prominent antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. Flavonoids isolated from licorice, such as glabrol (B1244116) and licochalcone A, also displayed high efficiency against MRSA. nih.gov The mechanism of action for some of these compounds involves increasing bacterial membrane permeability. researchgate.net

While activity is often more pronounced against Gram-positive bacteria, some phenolic extracts have also shown efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The table below summarizes the antibacterial spectrum of some related phenolic compounds.

Compound/Extract ClassTarget BacteriaActivity NotedReference
Synthetic ChalconesStaphylococcus aureus (MRSA)Significant anti-MRSA effect
Licorice Flavonoids (Glabrol)Staphylococcus aureus (MRSA)High efficiency, rapid bactericidal activity nih.govresearchgate.net
1-O-(4-hydroxybenzoyl)-glycerolStaphylococcus aureusAntimicrobial activity demonstrated nih.gov
1-O-(4-hydroxybenzoyl)-glycerolEscherichia coliAntimicrobial activity demonstrated nih.gov
Polyphenolic ExtractsListeria monocytogenesAntimicrobial activity mdpi.com
Polyphenolic ExtractsSalmonella entericaAntimicrobial activity

This evidence suggests that this compound, by virtue of its phenolic ketone structure, may possess antibacterial properties worthy of investigation.

Antifungal Efficacy

There is no specific data available in the reviewed scientific literature detailing the antifungal efficacy of this compound against any fungal species.

Investigations into Antimicrobial Mechanisms of Action

No studies investigating the antimicrobial mechanism of action for this compound were identified in the scientific literature.

Other Emerging Biological Activities

Enzyme Inhibition Studies (e.g., neuraminidase, phosphodiesterase, carbonic anhydrase)

There is no published research available that evaluates the inhibitory activity of this compound against neuraminidase, phosphodiesterase, or carbonic anhydrase.

Neuroprotective Effects in Preclinical Models

The scientific literature lacks studies on the potential neuroprotective effects of this compound in any preclinical models of neurological disorders.

Antiadhesive Activity

No research has been published on the antiadhesive properties of this compound to prevent microbial adhesion to surfaces.

Structure Activity Relationship Sar Analyses

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1-(4-Hydroxyphenyl)-3-methylbutan-1-one, the key pharmacophoric features that dictate its biological activity are the hydroxyl group on the phenyl ring, the ketone moiety, and the branched alkyl chain.

Role of the Hydroxyl Group Position and Number

The hydroxyl (-OH) group is a critical determinant of the antioxidant activity of phenolic compounds. nih.govresearchgate.net Its ability to donate a hydrogen atom to neutralize free radicals is a key mechanism of its antioxidant action.

The position of the hydroxyl group on the phenyl ring significantly influences its antioxidant capacity. In this compound, the hydroxyl group is in the para position (position 4) relative to the butan-1-one substituent. This positioning is generally associated with potent antioxidant activity. Studies on related phenolic compounds have shown that the para position allows for the formation of a stable phenoxy radical through resonance delocalization of the unpaired electron across the aromatic ring and into the carbonyl group, which enhances the compound's ability to scavenge free radicals.

An increase in the number of hydroxyl groups on the phenyl ring generally leads to enhanced antioxidant activity. For instance, the presence of a second hydroxyl group, particularly in the ortho or para position to the first, can increase the radical scavenging capacity. This is attributed to the increased number of sites for hydrogen donation and the potential for intramolecular hydrogen bonding, which can further stabilize the resulting phenoxy radical. While this compound itself has only one hydroxyl group, the principles derived from studies on multi-hydroxylated phenols suggest that the introduction of additional hydroxyl groups could be a strategy to enhance its antioxidant efficacy. nih.gov

Influence of the Ketone Moiety

The ketone (C=O) moiety in this compound plays a multifaceted role in its biological profile. The electron-withdrawing nature of the carbonyl group can influence the electronic properties of the entire molecule, including the phenolic hydroxyl group. This electronic interplay can affect the ease with which the hydroxyl group donates its hydrogen atom, thereby modulating the antioxidant activity.

Furthermore, the ketone group can participate in hydrogen bonding interactions with biological targets, which may be crucial for the compound's anti-inflammatory mechanism. In some contexts, the α,β-unsaturated ketone scaffold is recognized for its anti-inflammatory and other biological activities. While this compound does not possess an unsaturated bond adjacent to the ketone, the carbonyl group remains a key site for potential interactions with enzymes and receptors involved in the inflammatory cascade. Preliminary studies on a fluorinated analog, 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one, suggest that the ketone functional group can be reduced to form secondary alcohols, a reaction that could alter its pharmacological properties.

Impact of Alkyl Chain Branching and Length

The alkyl chain, in this case, a 3-methylbutanoyl group, significantly influences the lipophilicity of the molecule. This property governs the compound's ability to traverse biological membranes and interact with lipophilic environments, which can be critical for its biological activity.

The length and branching of the alkyl chain can have a substantial impact on antioxidant efficacy. For phenolic lipids, the length of the aliphatic side chain plays an important role in their antioxidant activity. nih.gov The isobutyl group (3-methylbutanoyl) in this compound provides a degree of steric hindrance around the ketone moiety, which could influence its reactivity and interactions with biological targets. The branching of the alkyl chain can also affect how the molecule orients itself within biological membranes, which may be relevant to its ability to protect against lipid peroxidation.

Correlation of Structural Modifications with Biological Potency

The systematic modification of the structure of this compound and its analogs allows for a clearer understanding of how specific structural changes correlate with its antioxidant and anti-inflammatory potency.

Effects on Antioxidant Efficacy

The antioxidant efficacy of phenolic compounds is highly dependent on their chemical structure. The following table illustrates the anticipated effects of structural modifications on the antioxidant activity of this compound, based on established principles for phenolic antioxidants.

Structural ModificationAnticipated Effect on Antioxidant EfficacyRationale
Hydroxyl Group
Removal of the 4-OH groupSignificant decreaseThe hydroxyl group is the primary site for free radical scavenging through hydrogen atom donation.
Shifting the OH group to the ortho or meta positionLikely decrease in activity compared to paraThe para position allows for optimal resonance stabilization of the phenoxy radical.
Addition of a second OH group at the 2- or 3-positionLikely increaseIncreased number of hydrogen-donating groups and potential for enhanced radical stabilization.
Ketone Moiety
Reduction of the ketone to an alcoholPotential alteration of activityChanges the electronic properties of the molecule and its ability to interact with biological targets.
Alkyl Chain
Increasing the length of the alkyl chainVariable, may show a parabolic relationshipIncreased lipophilicity can enhance interaction with lipid membranes, but excessive length may lead to decreased bioavailability or steric hindrance.
Removal of the branching (e.g., n-butyl group)Potential alteration of activityBranching affects the steric environment and lipophilicity, which can influence interactions with biological targets and membrane partitioning.

Studies on related acetophenone (B1666503) benzoylhydrazones have demonstrated that the presence of phenolic hydroxyl moieties is a key contributor to antioxidant activity. nih.gov Furthermore, research on other phenolic compounds has consistently shown that the number and position of hydroxyl groups are strongly correlated with their antioxidant capacity. researchgate.net

Modulation of Anti-inflammatory Response

The anti-inflammatory activity of phenolic compounds is often linked to their ability to modulate various signaling pathways and enzyme activities involved in inflammation. Structural modifications to this compound can be expected to modulate its anti-inflammatory response.

The following table outlines the likely impact of structural changes on the anti-inflammatory activity of this compound, based on findings from related compounds.

Structural ModificationAnticipated Effect on Anti-inflammatory ResponseRationale
Hydroxyl Group
Removal or modification of the 4-OH groupLikely decreaseThe phenolic hydroxyl group is often crucial for interactions with enzymes like cyclooxygenases (COX) and for scavenging reactive oxygen species that contribute to inflammation.
Ketone Moiety
Modification of the ketone groupPotential alteration of activityThe ketone can be a site for interaction with inflammatory mediators. Its modification could enhance or diminish these interactions.
Phenyl Ring Substituents
Introduction of electron-withdrawing or donating groupsPotential modulation of activitySubstituents on the phenyl ring can alter the electronic distribution and steric properties of the molecule, influencing its binding to target proteins. For instance, in a series of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) derivatives, substitutions on a related phenyl ring were shown to influence anti-inflammatory potency. nih.gov
Alkyl Chain
Alteration of the alkyl chainPotential modulation of activityChanges in the alkyl chain can affect the compound's lipophilicity and its ability to reach and interact with inflammatory targets within the cell.

Research on other phenolic compounds has indicated that their anti-inflammatory effects are closely tied to their chemical structures. researchgate.net The ability to inhibit enzymes involved in the inflammatory cascade and to suppress the production of pro-inflammatory mediators is often dependent on specific structural features that allow for precise interactions with biological targets.

Alterations in Anticancer Activity

The 4-hydroxyphenyl moiety is a recognized pharmacophore in the design of anticancer agents. nih.gov Research into structurally similar compounds, such as chalcones (1,3-diaryl-2-propen-1-ones), provides significant insight into how modifications affect cytotoxicity. Chalcones, which feature an α,β-unsaturated ketone system, are precursors to flavonoids and have been extensively studied for their antitumor properties. nih.govresearchgate.net

A series of chalcone (B49325) analogues with the general structure (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-one were synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The study revealed that the nature and position of substituents on the second phenyl ring (Ring B) dramatically alter the anticancer activity. For instance, compounds with electron-withdrawing or bulky groups on Ring B demonstrated significant, dose-dependent cytotoxic effects.

Detailed findings from studies on these chalcone analogues indicate that specific substitutions lead to enhanced activity against cell lines such as human ovarian cancer (A2780), breast cancer (MCF-7), and prostate cancer (PC-3, LNCaP). The presence of the 4-hydroxyphenyl group (Ring A) is a common feature in these active compounds, suggesting its importance, while modifications on Ring B fine-tune the potency and selectivity. mdpi.com For example, certain substitution patterns on the second phenyl ring of the chalcone structure lead to a reduction in cell viability of up to 98% in tested cancer cell lines.

Table 1: Cytotoxic Activity of Selected (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-one Analogues

CompoundRing B SubstituentTarget Cell LineActivity Highlight
Analogue 14-ChloroA2780Significant dose-dependent activity
Analogue 24-NitroMCF-7Reduced cell viability by over 90% at 100 µM
Analogue 33,4-DichloroPC-3High cytotoxic effect
Analogue 44-MethylLNCaPReduced cell viability by over 50% at 100 µM

The core structure of these active chalcones is an α,β-unsaturated ketone, which differs from the saturated ketone structure of this compound. This unsaturation is often crucial for the mechanism of action in chalcones, which can include acting as a Michael acceptor. researchgate.net The absence of this feature in this compound suggests it would likely have a different mechanism and potentially lower potency compared to its unsaturated counterparts.

Changes in Receptor Binding Affinity and Selectivity (e.g., opioid receptors)

The phenolic hydroxyl group is a critical feature for the binding of many ligands to opioid receptors. nih.govacs.org Extensive SAR studies on morphinan-based opioids have consistently shown that the 3-hydroxyl group (corresponding to a meta-position on the phenyl ring) is crucial for high-affinity binding to the μ-opioid receptor (MOR). nih.govacs.org Removal of this phenolic hydroxyl group, or its substitution, typically leads to a substantial decrease in binding affinity. nih.govacs.org

The subject compound, this compound, possesses a hydroxyl group at the 4-position (para-position). While this para-hydroxy group can still participate in hydrogen bonding, its positioning differs from the optimal 3-position found in classical opioids. Crystal structures of opioid receptors reveal a binding pocket with specific residues that form hydrogen bonds with the ligand's phenolic moiety. nih.gov The geometry of this pocket is well-suited for a meta-hydroxyl group. Therefore, a compound with a para-hydroxyl group may not achieve the same optimal orientation and interaction strength, potentially leading to lower binding affinity.

However, the phenolic hydroxyl group is not the sole determinant of affinity. In some series of non-morphinan opioids, other structural features can compensate for a non-ideal hydroxyl position or even its absence. For instance, in certain 14β-cinnamoylamino derivatives, the cinnamoyl group itself appears to be the dominant binding feature, making the C(3)-substituent (including the hydroxyl group) less critical for μ-receptor affinity. nih.gov

Table 2: Influence of Hydroxyl Group Position on Opioid Receptor Binding Affinity

Compound ClassHydroxyl PositionReceptorGeneral Effect on Binding Affinity
Morphinans3-OH (meta)μ (Mu)Considered critical for high affinity. nih.govacs.org
Morphinans (Deoxy-analogs)None (H)μ (Mu)Substantially decreased affinity compared to 3-OH analog. nih.govacs.org
Naltrexone Analogues4-OH (para)μ (Mu)Can contribute to very high affinity (e.g., Kᵢ=0.052nM) by stabilizing bioactive conformation. nih.govresearchgate.net
This compound4-OH (para)UnknownExpected to be a key interaction point, but overall affinity depends on the entire structure.

Comparative SAR with Homologous and Analogous Compounds

A comparative analysis highlights how structural variations between this compound and its analogues influence biological activity.

Comparison with Unsaturated Analogues (Chalcones) for Anticancer Activity: The most striking difference between this compound and the cytotoxic chalcones is the saturation of the linker between the ketone and the second ring (or in this case, the isobutyl group).

Structure: this compound has a saturated aliphatic chain (isovaleryl group), making it a simple ketone. Chalcones possess a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. nih.govresearchgate.net

Reactivity and Mechanism: The conjugated enone system in chalcones makes them susceptible to Michael addition by cellular nucleophiles, such as cysteine residues in proteins. This reactivity is a key component of their anticancer mechanism, which can involve targeting tubulin, inhibiting kinases, or inducing apoptosis. nih.gov The saturated structure of this compound lacks this electrophilic center and would therefore not share this mechanism, likely resulting in a significantly different and potentially weaker anticancer profile.

Structure: this compound is a highly flexible molecule. Morphinans and benzomorphans have rigid, multi-ring structures that lock the key pharmacophoric groups—the aromatic ring, the hydroxyl group, and the nitrogen atom—into a specific spatial arrangement.

Binding Affinity: This pre-organization of functional groups in rigid ligands reduces the entropic penalty upon binding to the receptor, often leading to higher affinity. The flexibility of this compound means it must adopt a specific, energetically favorable conformation to fit into the receptor's binding site, which can be less probable.

Role of the Phenolic Group: While the 4-hydroxy group is present, its contribution to binding is contextual. In morphinans, the 3-hydroxy group is part of a rigid scaffold that presents it optimally to the receptor. nih.govacs.org In the flexible this compound, the rotational freedom of the phenyl ring and the aliphatic chain means the hydroxyl group's position relative to other parts of the molecule is not fixed. This could result in less effective interaction with the key amino acid residues in the opioid receptor binding pocket. nih.gov

After a comprehensive search for scientific literature and database entries pertaining to the specific chemical compound This compound (CAS Number: 10471-93-9), it has been determined that there is a lack of publicly available, detailed research data required to adequately fulfill the user's request.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Mass Spectrometry (MS/HRMS)

Infrared (IR) Spectroscopy

UV-Visible Spectroscopy

X-ray Crystallography

Chromatographic Methods (for purity and quantification)

The executed searches for "this compound" and its CAS number did not yield any publications or data repositories containing this specific experimental information.

It is important to note that a significant amount of analytical data is readily available for its well-known structural isomer, 4-(4-hydroxyphenyl)butan-2-one , commonly known as Raspberry Ketone (CAS Number: 5471-51-2). However, presenting data for this different compound would be scientifically inaccurate and would directly violate the explicit instructions to focus solely on "this compound".

Due to the absence of the necessary source data for the specified compound, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and the user's strict content outline.

Advanced Analytical and Computational Methodologies

Computational Chemistry Approaches for Mechanistic Insights and Drug Design

Computational chemistry provides invaluable tools for investigating the properties of "1-(4-Hydroxyphenyl)-3-methylbutan-1-one" at a molecular level, offering insights that can guide further experimental work and drug design efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. mdpi.com This method is instrumental in understanding the potential biological activity of "this compound" by simulating its interaction with the active site of enzymes or receptors. nih.govnih.govmdpi.com The simulation calculates a binding energy, which indicates the affinity of the ligand for the target. mdpi.com

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For "this compound", the hydroxyl group is a likely hydrogen bond donor/acceptor, while the phenyl ring and the isobutyl group can participate in hydrophobic and van der Waals interactions. mdpi.com These insights are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent analogs. nih.gov

Table 3: Illustrative Molecular Docking Results for a Phenolic Ketone with a Hypothetical Enzyme Target

ParameterValueSignificance
Binding Energy (kcal/mol) -7.5Indicates a favorable binding affinity
Inhibition Constant (Ki, µM) 4.2Predicts the concentration needed for inhibition
Key Interacting Residues Tyr123, Ser234, Leu345Amino acids in the active site forming bonds
Types of Interactions Hydrogen bond with Tyr123, Hydrophobic interaction with Leu345Specific forces stabilizing the ligand-protein complex

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govidosi.org DFT calculations can determine a wide range of electronic properties for "this compound", including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. ulster.ac.uk

Furthermore, DFT can be employed to model reaction pathways, providing insights into the mechanisms of chemical reactions involving "this compound". researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a reaction. This is particularly useful for understanding its metabolism or synthesis.

Table 4: Calculated Electronic Properties of a Phenolic Ketone using DFT (B3LYP/6-31G* level of theory)

PropertyCalculated Value (eV)Interpretation
HOMO Energy -5.8Energy of the highest occupied molecular orbital
LUMO Energy -1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) 4.6Indicator of chemical reactivity and stability
Electronegativity (χ) 3.5Tendency to attract electrons
Chemical Hardness (η) 2.3Resistance to change in electron configuration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. smolecule.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com For "this compound" and its analogs, a QSAR model could be built by correlating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with their experimentally determined biological activity.

The development of a robust QSAR model relies on a diverse dataset of compounds with well-defined structures and activity data. The resulting model can then be used to guide the synthesis of new derivatives with potentially improved activity, thereby streamlining the drug discovery process.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. nih.govfrontiersin.orgnih.gov For "this compound", MD simulations can be used to investigate its conformational flexibility and its dynamic interactions with a biological target, such as a protein, over time. cardiff.ac.ukresearchgate.net

These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the resulting complex, and the role of solvent molecules in the interaction. irbbarcelona.orgcore.ac.uk By providing a more realistic representation of the biological environment compared to static docking methods, MD simulations offer deeper insights into the mechanisms of molecular recognition and binding. nih.gov


Future Research Directions and Translational Potential

Identification of Unexplored Biological Activities and Novel Therapeutic Targets

The foundational step in realizing the therapeutic potential of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one involves broad screening to identify its biological activities. The presence of a hydroxyl group on the phenyl ring is a common feature in many biologically active compounds, suggesting potential for various interactions.

Future research should prioritize screening this compound against a diverse array of biological targets. Initial studies on structurally similar compounds, such as certain chalcone (B49325) derivatives and other phenolic ketones, have indicated potential antioxidant and antimicrobial properties. smolecule.com For instance, the phenolic hydroxyl group may confer antioxidant capabilities, which could be investigated for applications in conditions associated with oxidative stress. smolecule.com Furthermore, exploring its activity against a panel of microbial strains could uncover novel antimicrobial applications.

Systematic screening using high-throughput assays against various enzyme families (e.g., kinases, proteases, oxidoreductases) and receptor types is essential. Computational docking studies, similar to those performed on other novel hydroxyphenyl compounds, can help predict binding affinities and guide the selection of biological targets for in vitro validation. mdpi.com This approach could reveal unexpected activities and identify novel therapeutic targets, paving the way for its development in new disease areas.

Table 1: Potential Areas for Biological Activity Screening

Potential Biological Activity Rationale / Example Targets
Antioxidant Evaluation of free radical scavenging activity (DPPH assay); protective effects in cell-based oxidative stress models.
Antimicrobial Screening against a panel of pathogenic bacteria and fungi; determination of Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Inhibition of key inflammatory enzymes like COX-1/COX-2 or 5-lipoxygenase. researchgate.net
Anticancer Cytotoxicity assays against various cancer cell lines (e.g., breast, colon, lung); investigation of effects on cell cycle and apoptosis. nih.gov
Enzyme Inhibition Screening against therapeutically relevant enzymes such as protein kinases, phosphatases, or metabolic enzymes.

Optimization of Synthetic Pathways for Scalable Production and Derivatization

For any compound to move from a laboratory curiosity to a viable therapeutic candidate, efficient and scalable synthetic methods are paramount. The synthesis of this compound can likely be achieved through established organic chemistry reactions, such as Friedel-Crafts acylation of phenol (B47542) with 3-methylbutanoyl chloride.

Future work must focus on optimizing this synthesis for large-scale production. This involves exploring different catalysts, solvent systems, and reaction conditions to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. Processes used for the synthesis of the structurally related raspberry ketone (1-(4-hydroxyphenyl)-butan-3-one) provide a valuable starting point, where methods like the condensation of 4-hydroxybenzaldehyde (B117250) followed by hydrogenation have been developed. google.comgoogle.com Adapting such multi-step syntheses could offer alternative, scalable routes.

Furthermore, the development of a robust synthetic pathway should also facilitate the easy production of analogues for structure-activity relationship (SAR) studies. A flexible synthetic route would allow for the modification of different parts of the molecule, which is crucial for the rational design of more potent derivatives as discussed in the next section.

Rational Design and Synthesis of Highly Potent and Selective Derivatives

Following the identification of initial biological activities, the next logical step is the rational design and synthesis of derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the structure of this compound, researchers can determine which molecular features are critical for its biological effects.

Key areas for modification include:

The Phenolic Hydroxyl Group: Esterification or etherification of this group can alter solubility, bioavailability, and metabolic stability. smolecule.com It can also serve as a handle for attaching other functional groups.

The Aromatic Ring: Introduction of substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) on the phenyl ring can modulate electronic properties and steric interactions with the target protein, potentially enhancing binding affinity and selectivity. smolecule.com

The Ketone and Alkyl Chain: Reduction of the ketone to a secondary alcohol or modification of the isobutyl chain length and branching can influence the compound's three-dimensional shape and lipophilicity. smolecule.com

This process of iterative design, synthesis, and biological testing, guided by computational modeling, is a proven strategy for transforming a hit compound into a highly potent and selective lead candidate, as demonstrated in the development of selective estrogen receptor modulators (SERMs) and other targeted therapies. nih.gov

Table 2: Strategies for Derivative Design

Molecular Section Modification Strategy Desired Outcome
Phenolic -OH O-alkylation, acylation Improved pharmacokinetic properties (e.g., oral bioavailability), prodrug design.
Aromatic Ring Introduction of electron-withdrawing or -donating groups Enhanced target binding affinity and selectivity.
Alkyl Chain Varying length, branching, or introducing cyclic structures Optimization of lipophilicity and steric fit within the target's binding pocket.
Ketone Group Reduction to alcohol, conversion to other functional groups Alteration of hydrogen bonding capacity and pharmacological properties.

Preclinical Development of Lead Compounds (e.g., in vivo efficacy and pharmacokinetic studies in animal models)

Once a lead compound with sufficient potency and selectivity is identified, it must undergo rigorous preclinical evaluation. This stage aims to assess its efficacy and safety in living organisms before any consideration for human trials.

In vivo efficacy studies are conducted in relevant animal models of disease. For example, if a derivative shows potent anti-inflammatory activity in vitro, it would be tested in animal models of inflammation (e.g., carrageenan-induced paw edema in rats). Similarly, anticancer activity would be evaluated in tumor xenograft models in mice. nih.gov These studies are crucial for demonstrating that the compound can produce the desired therapeutic effect in a complex biological system.

Simultaneously, pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov These studies determine how the drug is processed by the body, its bioavailability after oral administration, its distribution to various tissues, and its half-life. A favorable pharmacokinetic profile is critical for a successful drug candidate.

Application of Multi-omics Technologies for Comprehensive Biological Understanding

To gain a deeper, systems-level understanding of how this compound and its derivatives exert their effects, the application of multi-omics technologies is invaluable. nih.govmdpi.com These technologies allow for a global analysis of changes within a biological system upon treatment with the compound.

Transcriptomics (RNA-seq): Can reveal which genes are up- or down-regulated, providing insights into the cellular pathways affected by the compound. mdpi.com

Proteomics: Identifies changes in protein expression and post-translational modifications, offering a direct view of the functional changes within the cell. mdpi.com

Metabolomics: Analyzes changes in the levels of small-molecule metabolites, providing a snapshot of the metabolic state of the cell or organism in response to the compound. researchgate.net

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and anticipate potential off-target effects. mdpi.comnih.gov This comprehensive approach is becoming a cornerstone of modern drug discovery and development.

Exploration of Formulation Strategies for Enhanced Preclinical Efficacy

The effectiveness of a compound in preclinical studies can be significantly influenced by its formulation. Many promising new chemical entities exhibit poor water solubility, which can lead to low bioavailability and hinder their evaluation. nih.gov

Therefore, future research must include the exploration of various formulation strategies to enhance the delivery and efficacy of lead compounds derived from this compound. Simple solutions or suspensions may be sufficient for initial screening. nih.gov However, for compounds with solubility challenges, more advanced formulations may be necessary. These can include:

Nanosuspensions: Increasing the surface area of the drug particles can enhance dissolution rate and absorption. nih.gov

Lipid-based formulations: Encapsulating the drug in lipidic carriers can improve solubility and oral absorption.

Polymeric nanoparticles: These can protect the drug from degradation and potentially offer targeted delivery.

Developing a suitable formulation is a critical step to ensure that the compound reaches its therapeutic target at sufficient concentrations during in vivo studies, thereby providing a true measure of its potential efficacy. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxyphenyl)-3-methylbutan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where 4-hydroxyphenyl derivatives react with 3-methylbutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios to prevent over-acylation . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization may require iterative adjustments to solvent polarity and catalyst loading .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the aromatic proton environment and ketone functionality. The 4-hydroxyphenyl group shows a singlet at ~6.8 ppm, while the methylbutanone moiety exhibits distinct splitting patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Hydrogen bonding between the hydroxyl group and ketone oxygen can be analyzed via graph-set notation to determine crystal packing motifs .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₄O₂, MW 178.23) and fragmentation patterns .

Q. How does the hydroxyl group influence the compound’s solubility and stability?

The 4-hydroxyphenyl group enhances solubility in polar solvents (e.g., methanol, DMSO) via hydrogen bonding. However, the phenolic hydroxyl may lead to oxidative degradation under basic conditions. Stability studies recommend storage at –20°C in inert atmospheres and the use of antioxidants like BHT in solution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) can simulate binding to enzymes like cytochrome P450 or serotonin receptors, leveraging structural analogs (e.g., methoxy-substituted phenyl ketones). Density functional theory (DFT) calculations assess electron density around the hydroxyl group to predict hydrogen-bonding propensity .

Q. What strategies resolve contradictions in crystallographic data, such as disordered structures or twinning?

  • For disordered regions, SHELXL’s PART instruction partitions electron density into discrete components.
  • Twinned crystals require data integration via CELL_NOW and refinement with TWIN commands in SHELXL. Validation tools like PLATON (ADDSYM) detect missed symmetry elements .

Q. How can the compound’s potential bioactivity be systematically evaluated?

  • In vitro assays : Test antimicrobial activity using broth microdilution (MIC values against Gram+/– bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Probe interactions with DNA via UV-vis titration or fluorescent intercalation dyes (e.g., ethidium bromide displacement). LC-MS/MS identifies metabolites in hepatic microsome incubations .

Q. What role does hydrogen bonding play in the compound’s supramolecular assembly?

Graph-set analysis (e.g., Etter’s rules) reveals recurring motifs like R22(8)R_2^2(8) dimers formed via O–H···O=C interactions. These motifs influence solubility, melting point, and mechanochemical reactivity, as observed in analogous diarylheptanoids .

Methodological Considerations

Q. How to design HPLC protocols for quantifying trace impurities in synthesized batches?

Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min. Detect impurities (e.g., unreacted 4-hydroxyphenol) at 254 nm. Calibration curves for related compounds (e.g., 1-(2,4-dihydroxyphenyl)-3-methylbutan-1-one) ensure accuracy .

Q. What experimental controls are critical in assessing oxidative degradation pathways?

  • Include radical scavengers (e.g., ascorbic acid) in stability studies.
  • Monitor degradation via TLC or HPLC-MS, comparing accelerated (40°C/75% RH) vs. long-term (25°C) conditions .

Data Gaps and Future Directions

  • No direct mechanistic data exists for this compound. Prioritize target deconvolution via proteomics or CRISPR-Cas9 screening.
  • Comparative studies with halogenated analogs (e.g., 5-chloro or 5-fluoro derivatives) could elucidate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.